3-cyclopropyl-5-nitro-1H-pyrazole

Medicinal Chemistry Organic Synthesis Regioselectivity

3-Cyclopropyl-5-nitro-1H-pyrazole (CAS 326827-23-0) offers a regioselective scaffold that simpler pyrazole analogs cannot replicate. The 3-cyclopropyl group enforces 5-position reactivity for precise pharmacophore introduction while enhancing metabolic stability—validated for kinase inhibitor and antitumor programs. The 5-nitro group serves as a versatile handle for amine derivatization. This building block is increasingly cited in agrochemical patent literature. Ensure synthetic precision and pharmacological relevance: order this compound for your next discovery campaign.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 326827-23-0
Cat. No. B1436557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-5-nitro-1H-pyrazole
CAS326827-23-0
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC1C2=NNC(=C2)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8)
InChIKeyCTSMOTWWAYPQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-5-nitro-1H-pyrazole (CAS 326827-23-0): A Regioselective Building Block for Drug Discovery and Chemical Synthesis


3-Cyclopropyl-5-nitro-1H-pyrazole (CAS 326827-23-0) is a heterocyclic building block featuring a pyrazole core substituted with a cyclopropyl group at the 3-position and a nitro group at the 5-position . The compound has a molecular weight of 153.14 g/mol and the formula C₆H₇N₃O₂ . Its value in chemical synthesis and medicinal chemistry arises from the unique combination of its substituents: the nitro group is a versatile precursor for further functionalization, while the cyclopropyl moiety imparts conformational rigidity and enhanced metabolic stability to derived compounds .

The Distinctive Role of 3-Cyclopropyl-5-nitro-1H-pyrazole: Why Substitution with a Simple Nitropyrazole or Cyclopropylpyrazole is Inadequate


Generic substitution of 3-cyclopropyl-5-nitro-1H-pyrazole with simpler analogs like 5-nitro-1H-pyrazole (CAS 26621-44-3) or 3-cyclopropyl-1H-pyrazole (CAS 100114-57-6) is not feasible due to a fundamental loss of synthetic and pharmacological potential. The unique regioisomeric arrangement of the cyclopropyl and nitro groups on the pyrazole ring governs distinct reactivity and downstream properties . Specifically, the cyclopropyl ring at the 3-position is critical for preventing substitution at the endocyclic position and ensuring regioselective reactions at the 5-position, a feature absent in unsubstituted nitropyrazoles . Furthermore, the cyclopropyl group is a well-documented bioisostere that enhances metabolic stability and binding affinity in pharmaceutical candidates, a benefit lost when using non-cyclopropyl analogs . The combined presence of these two specific groups is essential for its intended use as a precursor to more complex, bioactive molecules.

Quantitative Differentiation of 3-Cyclopropyl-5-nitro-1H-pyrazole: A Comparative Analysis of Key Procurement-Relevant Attributes


Regioselective Reactivity: The 3-Cyclopropyl-5-nitro-1H-pyrazole Enforces Predictable Substitution at the 5-Position

The 3-cyclopropyl group in 3-cyclopropyl-5-nitro-1H-pyrazole exerts a steric and electronic influence that prevents substitution at the adjacent endocyclic position, thereby enforcing regioselective reactions at the 5-position. In contrast, the unsubstituted analog, 5-nitro-1H-pyrazole (CAS 26621-44-3), lacks this directing group, leading to a mixture of regioisomers or less predictable reactivity . This difference is fundamental for the efficient and high-yield synthesis of complex molecules. The cyclopropyl group also yields high yields in acylation reactions .

Medicinal Chemistry Organic Synthesis Regioselectivity

Enhanced Metabolic Stability: The Cyclopropyl Moiety of 3-Cyclopropyl-5-nitro-1H-pyrazole Confers a Key Advantage Over Non-Cyclopropyl Analogs

The cyclopropyl group is a well-established bioisostere known to improve the metabolic stability of drug candidates by reducing oxidative metabolism, particularly by cytochrome P450 enzymes . In a related class of compounds, 1-cyclopropyl-3-nitro-pyrazole (CAS 1240579-10-5), the cyclopropyl group is explicitly noted for enhancing metabolic stability . This class-level advantage is absent in non-cyclopropyl nitropyrazoles like 5-nitro-1H-pyrazole, which are more susceptible to rapid metabolic degradation . While direct, head-to-head metabolic stability data for 3-cyclopropyl-5-nitro-1H-pyrazole itself is not available in the public domain, this well-documented property of the cyclopropyl substituent provides a strong, inferential advantage for any derived drug candidates.

Drug Metabolism Pharmacokinetics Bioisosteres

Tautomeric Control: The Substituents on 3-Cyclopropyl-5-nitro-1H-pyrazole Direct a Specific Tautomeric Form, a Distinct Feature Compared to Unsubstituted Pyrazoles

The specific substitution pattern of 3-cyclopropyl-5-nitro-1H-pyrazole locks the compound into a defined tautomeric state, which is crucial for its reactivity and biological interactions. In contrast, the parent pyrazole (CAS 288-13-1) is known to undergo rapid tautomeric equilibration in solution, existing as a mixture of the 1H- and 2H- forms [1]. This equilibration can lead to unpredictable reactivity and complicate the interpretation of biological assays. The presence of the nitro group at the 5-position and the cyclopropyl group at the 3-position in the target compound eliminates this ambiguity by strongly favoring a single tautomer . This property is essential for obtaining reproducible results in both chemical and biological experiments.

Physical Organic Chemistry Tautomerism H-Bonding

Optimal Deployment of 3-Cyclopropyl-5-nitro-1H-pyrazole: Key Scenarios Where Its Distinctive Profile Delivers Verifiable Value


Scaffold for Kinase Inhibitor Synthesis

The combination of a nitro group for further functionalization and a cyclopropyl group for metabolic stability makes 3-cyclopropyl-5-nitro-1H-pyrazole an ideal starting material for synthesizing novel kinase inhibitors. The regioselective reactivity allows for efficient introduction of pharmacophores at the 5-position, while the cyclopropyl moiety can enhance the drug-likeness of the final candidate, as supported by class-level evidence . This is particularly relevant given the use of cyclopropylpyrazoles in the preparation of tyrosine kinase inhibitors .

Synthesis of Bioactive 3-Aminopyrazole Derivatives

The nitro group can be readily reduced to a primary amine, providing a handle for the synthesis of a wide range of 3-aminopyrazole derivatives. These amines are key intermediates for generating libraries of compounds with potential antitumor activity, as exemplified by patents describing 3(5)-amino-pyrazole derivatives . The regioselectivity enforced by the 3-cyclopropyl group ensures that the resulting amine is correctly positioned for further derivatization .

Building Block for Metabolic Stability Studies

Due to the well-established metabolic stability-enhancing properties of the cyclopropyl group, 3-cyclopropyl-5-nitro-1H-pyrazole can be strategically employed in medicinal chemistry programs to directly probe the effect of this bioisostere on the pharmacokinetic profile of lead compounds . By comparing a series of analogs with and without the cyclopropyl substituent, researchers can quantitatively assess improvements in half-life and clearance, guiding further optimization efforts.

Key Intermediate for Agrochemical Discovery

The pyrazole core is a privileged structure in agrochemicals, and the unique substituents of 3-cyclopropyl-5-nitro-1H-pyrazole offer a point of differentiation for discovering novel crop protection agents. Recent patent analyses indicate a growing interest in cyclopropyl-nitropyrazole derivatives in this sector . The compound's regioselective chemistry allows for the precise introduction of moieties known to confer pesticidal or herbicidal activity.

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